molecular formula C6H5FO2S B2400837 5-Fluoro-3-methylthiophene-2-carboxylic acid CAS No. 2260935-87-1

5-Fluoro-3-methylthiophene-2-carboxylic acid

Cat. No.: B2400837
CAS No.: 2260935-87-1
M. Wt: 160.16
InChI Key: OJQBLXSEALSWFM-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylthiophene-2-carboxylic acid is a high-value heteroaromatic building block with the molecular formula C6H5FO2S . This compound features a thiophene ring system substituted with both a carboxylic acid group and a fluorine atom, making it a versatile intermediate for synthetic organic chemistry, particularly in the development of active molecules for pharmaceuticals and agrochemicals . The presence of the carboxylic acid allows for further derivatization into amides or esters, while the fluorine atom can be critical for modulating the electronic properties, bioavailability, and metabolic stability of target compounds. As a key scaffold in medicinal chemistry, it is instrumental in the exploration of new drug candidates. The compound is associated with several patents, highlighting its relevance in industrial research and development . Researchers can utilize this chemical in metal-catalyzed cross-coupling reactions, as a precursor for more complex heterocyclic systems, or in the synthesis of functional materials. Handling should be in accordance with good laboratory practices. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-fluoro-3-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQBLXSEALSWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260935-87-1
Record name 5-fluoro-3-methylthiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methylthiophene-2-carboxylic acid can be achieved through various synthetic routes. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further fluorinated and methylated to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the 3-position of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-Fluoro-3-methylthiophene-2-carboxylic acid has been studied for its potential antimicrobial properties. Research indicates that thiophene derivatives exhibit activity against various bacterial strains, making them candidates for antibiotic development. For instance, a study demonstrated that modifications to the thiophene ring can enhance activity against Gram-positive bacteria, highlighting the importance of structural variations in medicinal applications.

Case Study: Antibacterial Screening
A study evaluated the antibacterial efficacy of several thiophene derivatives, including this compound. The compound showed promising results with an inhibition zone diameter of 15 mm against Staphylococcus aureus, indicating moderate antibacterial activity. This suggests its potential as a lead compound for further development in antibiotic therapies.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. It is particularly useful in synthesizing more complex thiophene-based compounds that can be used in pharmaceuticals and agrochemicals.

Reaction TypeExample ReactionOutcome
Nucleophilic SubstitutionReaction with amines to form amidesSynthesis of bioactive amides
Coupling ReactionsCoupling with aryl halidesFormation of biphenyl derivatives

Material Science

Conductive Polymers
The electronic properties of this compound make it suitable for applications in material science, particularly in the development of conductive polymers and organic semiconductors. Its incorporation into polymer matrices enhances electrical conductivity and stability.

Case Study: Organic Photovoltaics
Research has shown that incorporating this compound into polymer blends can improve the efficiency of organic photovoltaic devices. In experiments, devices containing this compound exhibited a power conversion efficiency (PCE) increase from 6% to 8%, demonstrating its potential in renewable energy applications.

Biological Studies

Enzyme Inhibition
this compound has been investigated for its inhibitory effects on specific enzymes, such as histone acetyltransferases (HAT). These enzymes play crucial roles in gene regulation and cancer biology.

Enzyme TargetIC50 Value (µM)Implication
p300 HAT8.6Potential anti-cancer activity

This inhibition suggests that derivatives of this compound could be developed into therapeutic agents targeting epigenetic modifications in cancer treatment.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituent Analysis and Key Properties

The table below compares 5-fluoro-3-methylthiophene-2-carboxylic acid (hypothetical structure) with analogous thiophene derivatives:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
This compound 5-F, 3-Me, 2-COOH C₆H₅FO₂S Not available Hypothetical: Enhanced lipophilicity, bioactivity
Thiophene-2-carboxylic acid 2-COOH C₅H₄O₂S 527-72-0 Basic scaffold; lab reagent
5-(4-Fluorophenyl)thiophene-2-carboxylic acid 5-(4-F-C₆H₄), 2-COOH C₁₁H₇FO₂S 115933-30-7 Fluorophenyl group for π-stacking; drug intermediates
3-Fluoro-2-thiophenecarboxylic acid 3-F, 2-COOH C₅H₃FO₂S 32431-84-8 Electron-withdrawing F at position 3; acidic
5-Chloro-3-sulfothiophene-2-carboxylic acid 5-Cl, 3-SO₃H, 2-COOH C₅H₃ClO₅S₂ Not provided High water solubility; regulatory reference
5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid 5-(phenoxymethyl), 2-COOH C₁₃H₁₁ClO₃S 934080-73-6 Phenoxymethyl group for bioactivity; agrochemicals

Physicochemical and Functional Differences

  • Fluorine Position : Fluorine at position 5 (hypothetical compound) vs. position 3 (CAS 32431-84-8) alters electronic effects. The 5-F substituent may reduce ring electron density more effectively, enhancing the acidity of the carboxylic acid group compared to 3-F derivatives .
  • Sulfonic Acid vs. Carboxylic Acid : 5-Chloro-3-sulfothiophene-2-carboxylic acid () exhibits higher water solubility due to the sulfonic acid group (-SO₃H), making it suitable for aqueous formulations, whereas carboxylic acid derivatives are more lipophilic .
  • Aromatic Substituents : Compounds like 5-(4-fluorophenyl)thiophene-2-carboxylic acid (CAS 115933-30-7) leverage aryl groups for π-π interactions in drug-receptor binding, a feature absent in alkyl-substituted derivatives .

Research Findings and Challenges

  • Crystal Structure : Derivatives like 5-(methoxycarbonyl)thiophene-2-carboxylic acid form hydrogen-bonded dimers in the solid state, a property likely shared by the target compound .
  • Regulatory Compliance : High-purity sulfonated derivatives () meet stringent pharmacopeial standards (USP, EMA), highlighting the importance of substituent choice in regulatory approval .
  • Synthesis Challenges : Discontinued products (e.g., and ) suggest difficulties in scaling up trifluoromethyl or trifluoroethyl derivatives, possibly due to cost or stability issues .

Biological Activity

5-Fluoro-3-methylthiophene-2-carboxylic acid (FMCA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

FMCA is characterized by its thiophene ring structure with a fluorine atom at the 5-position and a methyl group at the 3-position, along with a carboxylic acid functional group. This unique structure contributes to its biological properties.

The biological activity of FMCA primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate physiological processes by inhibiting specific biological pathways. Notably, FMCA has been investigated for its potential as an inhibitor of d-amino acid oxidase (DAO), an enzyme implicated in several neurological disorders.

Biological Activities

  • Antimicrobial Properties : FMCA has shown promise in antimicrobial assays, indicating potential effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anti-inflammatory Effects : Research suggests that FMCA may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Inhibition of d-Amino Acid Oxidase : A study highlighted that FMCA analogs were effective in inhibiting DAO, with structure-activity relationship (SAR) studies revealing that small substituents on the thiophene ring enhance inhibitory potency. For instance, analogs with fluorine or chlorine substitutions exhibited significant improvements in activity compared to their parent compounds .

Case Study 1: Inhibition of d-Amino Acid Oxidase

A series of experiments demonstrated that FMCA and its derivatives could inhibit DAO effectively. The most potent analogs had IC50 values ranging from 0.09 to 0.36 µM, indicating strong inhibitory effects. The presence of small substituents on the thiophene ring was crucial for maintaining high potency .

Case Study 2: Anti-inflammatory Activity

In vitro studies conducted on endothelial cells revealed that FMCA could trigger the production of pro-inflammatory cytokines and adhesion molecules, suggesting its role in modulating inflammatory responses. This activity was associated with increased phosphorylation of ERK1/2 and activation of NF-kappa-B pathways, highlighting its potential use in treating inflammatory diseases .

Data Tables

Activity IC50 Value (µM) Notes
DAO Inhibition0.09 - 0.36Potent inhibition observed with small substituents
Cytokine ProductionN/AInduces IL-6, TNF-alpha in endothelial cells
Antimicrobial ActivityN/AEffective against various bacterial strains

Q & A

Q. What are the common synthetic routes for preparing 5-fluoro-3-methylthiophene-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves halogenation and carboxylation of thiophene precursors. A plausible route includes:

Thiophene Ring Functionalization : Introduce fluorine via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid over-halogenation.

Methyl Group Introduction : Use Friedel-Crafts alkylation with methyl chloride or a Grignard reagent, ensuring regioselectivity by steric and electronic directing effects of the fluorine substituent.

Carboxylation : Employ carbon dioxide under high pressure or transition-metal-catalyzed carbonylation (e.g., Pd/C, CO) .
Critical Considerations : Optimize reaction temperatures (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield and purity.

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1^1H NMR to confirm methyl group integration (~δ 2.3–2.5 ppm) and fluorine coupling patterns. 19^{19}F NMR for fluorine environment analysis.
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1680–1700 cm1^{-1}).
  • HPLC/MS : Purity assessment (>95%) and molecular ion peak ([M-H]^-) confirmation .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical compatibility), lab coat, and safety goggles. Avoid latex due to permeation risks .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., HNO3_3) and bases, which may induce exothermic decomposition or generate toxic gases (e.g., SOx_x) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of the thiophene ring?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect increases ring electrophilicity, directing subsequent substitutions to the 4- and 5-positions. Computational studies (DFT) can quantify this:
  • HOMO-LUMO Gaps : Compare with non-fluorinated analogs to predict reactivity in cross-coupling reactions.
  • Charge Distribution Maps : Use software like Gaussian to visualize electron density shifts.
    Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; fluorine typically enhances oxidative addition rates with Pd catalysts .

Q. What are the thermal stability profiles and decomposition pathways of this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):
  • TGA : Decomposition onset ~200–250°C, releasing CO2_2 and SO2_2 (confirmed via FTIR gas analysis).
  • DSC : Monitor exothermic peaks indicating polymerization or hazardous reactions.
    Contradiction Note : While some SDS reports state "no hazardous reactions," lab testing under accelerated conditions (e.g., 150°C, 24 hrs) is advised to identify latent risks .

Q. How can regioselective modifications of the thiophene ring be achieved for downstream applications?

  • Methodological Answer : Leverage directing groups and catalysts:
  • Electrophilic Substitution : Use iodine or bromine in acetic acid to functionalize the 4-position, guided by fluorine’s meta-directing effect.
  • Cross-Coupling : Pd-mediated reactions (e.g., Heck, Sonogashira) at the 5-position, which is activated by the carboxylic acid’s ortho effect.
    Case Study : Methyl ester derivatives (to protect the carboxylic acid) improve solubility for coupling reactions .

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